

Application Notes and Protocols for Cell Viability Assays in BAY1163877 Efficacy Testing

Author: BenchChem Technical Support Team. **Date:** December 2025

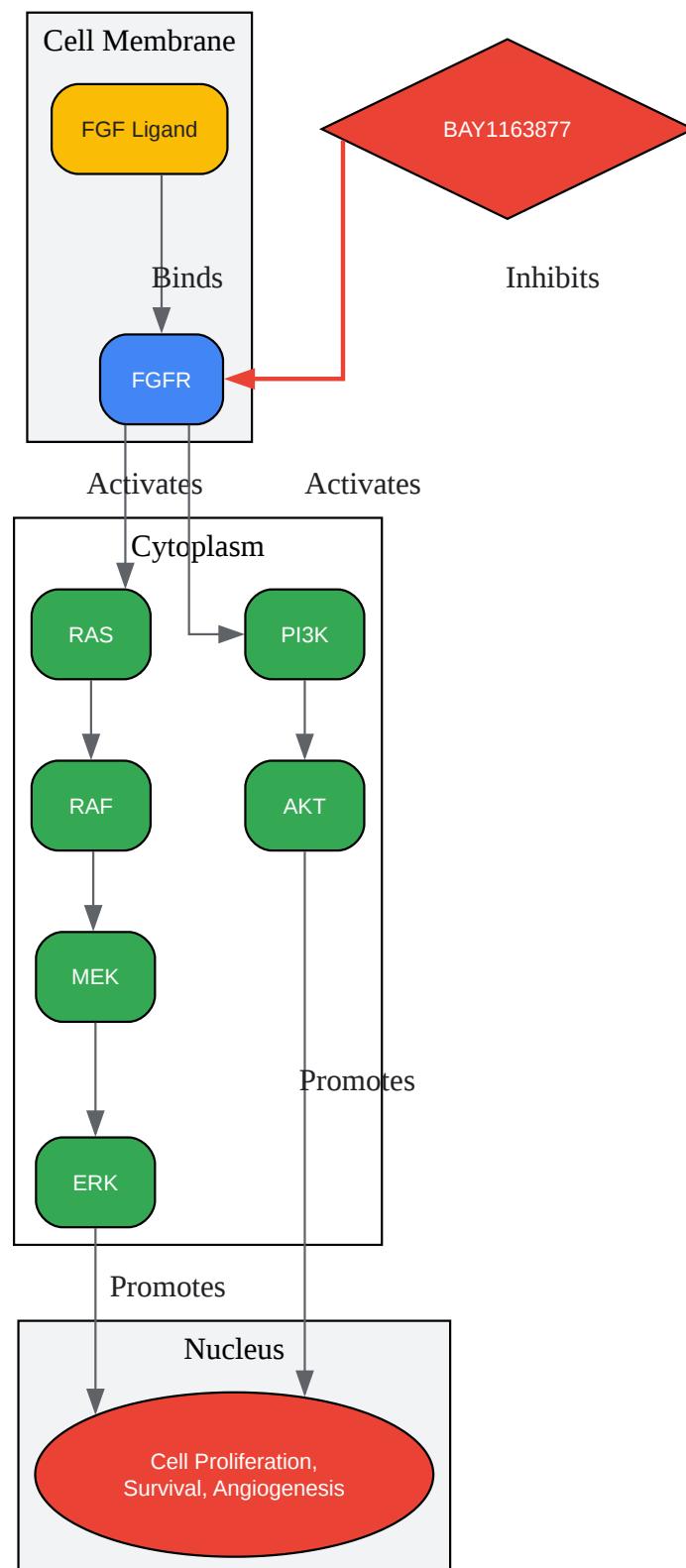
Compound of Interest

Compound Name: **BAY1163877**

Cat. No.: **B1191585**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals


Introduction

BAY1163877 (Rogaratinib) is a potent and selective pan-inhibitor of Fibroblast Growth Factor Receptors (FGFRs), which are key regulators of cell proliferation, survival, and migration.^{[1][2]} ^[3] Dysregulation of the FGFR signaling pathway is implicated in the progression of various cancers, making it a critical target for therapeutic intervention.^{[1][3][4]} Assessing the efficacy of **BAY1163877** in preclinical models is crucial for its development as a cancer therapeutic. Cell viability assays are fundamental in determining the cytotoxic and cytostatic effects of this inhibitor on cancer cells.

These application notes provide detailed protocols for three common and robust cell viability assays—MTT, Sulforhodamine B (SRB), and CellTiter-Glo®—to evaluate the efficacy of **BAY1163877**.

Mechanism of Action and Signaling Pathway

BAY1163877 is a small molecule inhibitor that targets the kinase activity of FGFR1, FGFR2, FGFR3, and FGFR4.^{[1][5]} By binding to the ATP-binding pocket of the FGFR kinase domain, it blocks the phosphorylation and activation of the receptor, thereby inhibiting downstream signaling pathways critical for tumor growth and survival, such as the RAS/MAPK/ERK and PI3K/AKT pathways.^{[1][6]} The anti-proliferative effects of Rogaratinib are mediated through the inhibition of this signaling cascade.^{[1][4]}

[Click to download full resolution via product page](#)

BAY1163877 inhibits the FGFR signaling pathway.

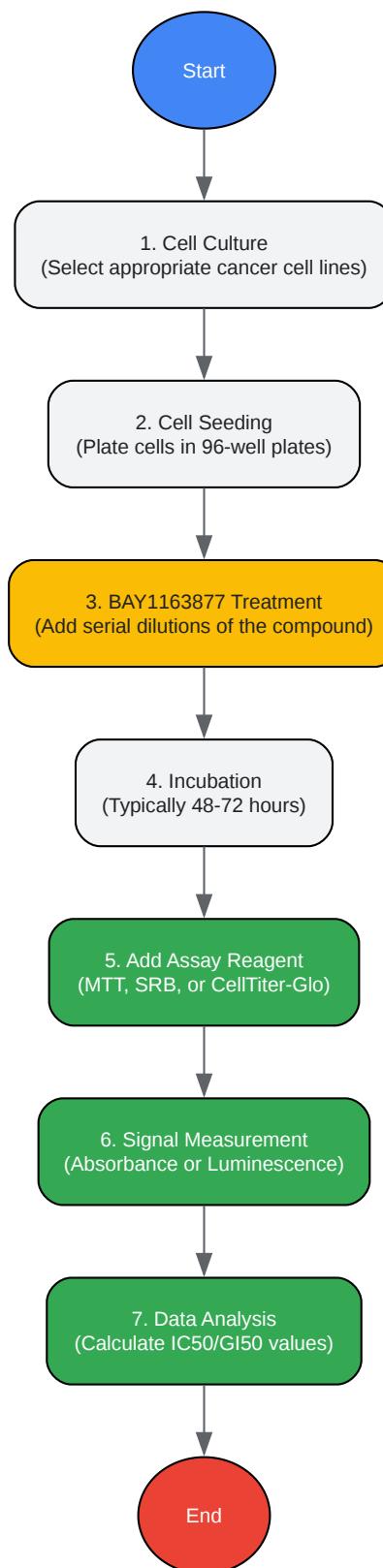
Data Presentation: In Vitro Efficacy of BAY1163877

The following tables summarize the half-maximal inhibitory concentration (IC50) and growth inhibition (GI50) values of **BAY1163877** in various cancer cell lines, as determined by cell viability and proliferation assays.

Table 1: IC50 Values of **BAY1163877** in Cancer Cell Lines

Cell Line	Cancer Type	FGFR Status	IC50 (nM)
DMS-114	Lung Cancer	FGFR1-overexpressing	42
MFM-223	Breast Cancer	FGFR2-overexpressing	27

Data sourced from Grünewald S, et al. Int J Cancer. 2019.[[1](#)]


Table 2: GI50 Values of **BAY1163877** in Lung Cancer Cell Lines

Cell Line	Cancer Type	FGFR Status	GI50 (nM)
H1581	Lung Cancer	FGFR1-amplified	36 - 244
DMS114	Lung Cancer	FGFR1-amplified	36 - 244

Data sourced from MedChemExpress product information.[[2](#)]

Experimental Workflow for Efficacy Testing

A general workflow for assessing the efficacy of **BAY1163877** using cell viability assays is outlined below. This workflow can be adapted for the specific requirements of each assay.

[Click to download full resolution via product page](#)

General workflow for cell viability assays.

Experimental Protocols

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

Principle: The MTT assay is a colorimetric assay that measures the reduction of yellow MTT by mitochondrial succinate dehydrogenase in metabolically active cells to form an insoluble purple formazan.[7][8][9] The amount of formazan produced is proportional to the number of viable cells.

Materials:

- **BAY1163877**
- Cancer cell lines of interest
- Complete cell culture medium
- 96-well flat-bottom plates
- MTT solution (5 mg/mL in PBS, sterile-filtered)[10]
- Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)[7]
- Phosphate-Buffered Saline (PBS)
- Multichannel pipette
- Microplate reader

Protocol:

- Cell Seeding:
 - Harvest and count cells.
 - Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 μ L of complete medium.

- Incubate overnight at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.
- Compound Treatment:
 - Prepare serial dilutions of **BAY1163877** in complete cell culture medium.
 - Remove the medium from the wells and add 100 µL of the corresponding **BAY1163877** dilutions. Include vehicle-treated (e.g., DMSO) and untreated controls.
 - Incubate for 48-72 hours at 37°C in a humidified 5% CO₂ incubator.
- MTT Addition and Incubation:
 - Add 10 µL of 5 mg/mL MTT solution to each well.[10]
 - Incubate for 2-4 hours at 37°C until a purple precipitate is visible.
- Formazan Solubilization:
 - Carefully remove the medium containing MTT.
 - Add 100 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[7]
 - Mix gently on an orbital shaker for 10-15 minutes to ensure complete solubilization.[8]
- Absorbance Measurement:
 - Measure the absorbance at 570 nm using a microplate reader.[10] A reference wavelength of 630 nm can be used to subtract background absorbance.[8]
- Data Analysis:
 - Subtract the background absorbance from all readings.
 - Calculate the percentage of cell viability relative to the vehicle-treated control.
 - Plot the percentage of cell viability against the logarithm of the **BAY1163877** concentration to determine the IC₅₀ value.

Sulforhodamine B (SRB) Assay

Principle: The SRB assay is a colorimetric assay that relies on the ability of the SRB dye to bind to basic amino acid residues of cellular proteins under mildly acidic conditions.[\[11\]](#)[\[12\]](#)[\[13\]](#) [\[14\]](#) The amount of bound dye is proportional to the total cellular protein mass, which reflects the cell number.

Materials:

- **BAY1163877**
- Cancer cell lines of interest
- Complete cell culture medium
- 96-well flat-bottom plates
- Trichloroacetic acid (TCA) solution (10% w/v)
- Sulforhodamine B (SRB) solution (0.4% w/v in 1% acetic acid)
- Acetic acid solution (1% v/v)
- Tris base solution (10 mM, pH 10.5)
- Multichannel pipette
- Microplate reader

Protocol:

- Cell Seeding:
 - Seed cells at a density of 5,000-20,000 cells/well in 100 μ L of complete medium in a 96-well plate.
 - Incubate overnight at 37°C and 5% CO₂.
- Compound Treatment:

- Treat cells with serial dilutions of **BAY1163877** for 48-72 hours.
- Cell Fixation:
 - Gently add 50 µL of cold 10% (w/v) TCA to each well without removing the culture medium.
 - Incubate the plate at 4°C for 1 hour to fix the cells.
- Washing:
 - Carefully remove the supernatant.
 - Wash the wells five times with 200 µL of 1% (v/v) acetic acid to remove excess TCA.
 - Allow the plates to air dry completely.
- SRB Staining:
 - Add 100 µL of 0.4% (w/v) SRB solution to each well.
 - Incubate at room temperature for 30 minutes.
- Removal of Unbound Dye:
 - Quickly wash the wells four times with 200 µL of 1% (v/v) acetic acid to remove the unbound SRB dye.
 - Allow the plates to air dry completely.
- Solubilization of Bound Dye:
 - Add 200 µL of 10 mM Tris base solution to each well.
 - Place the plate on a shaker for 10 minutes to solubilize the protein-bound dye.
- Absorbance Measurement:
 - Measure the absorbance at 510 nm using a microplate reader.[\[12\]](#)

- Data Analysis:
 - Calculate the percentage of cell growth inhibition relative to the control and determine the GI50 value.

CellTiter-Glo® Luminescent Cell Viability Assay

Principle: The CellTiter-Glo® assay is a homogeneous method that quantifies ATP, an indicator of metabolically active cells. The assay reagent lyses the cells and generates a luminescent signal produced by a luciferase reaction, which is proportional to the amount of ATP present and, therefore, the number of viable cells.

Materials:

- **BAY1163877**
- Cancer cell lines of interest
- Complete cell culture medium
- Opaque-walled 96-well plates
- CellTiter-Glo® Reagent
- Luminometer

Protocol:

- Cell Seeding:
 - Seed cells in an opaque-walled 96-well plate at a density of 5,000-10,000 cells/well in 100 μ L of complete medium.
 - Incubate overnight at 37°C and 5% CO₂.
- Compound Treatment:
 - Treat cells with serial dilutions of **BAY1163877** for 48-72 hours.

- Assay Procedure:
 - Equilibrate the plate and its contents to room temperature for approximately 30 minutes.
 - Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well (e.g., 100 µL of reagent to 100 µL of medium).
 - Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.
 - Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
- Luminescence Measurement:
 - Record the luminescence using a luminometer.
- Data Analysis:
 - Determine the percentage of viability by comparing the luminescence of treated wells to control wells and calculate the IC50 value.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. cancer-research-network.com [cancer-research-network.com]
- 4. Rogaratinib: A potent and selective pan-FGFR inhibitor with broad antitumor activity in FGFR-overexpressing preclinical cancer models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery of Rogaratinib (BAY 1163877): a pan-FGFR Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Rogaratinib: A potent and selective pan-FGFR inhibitor with broad antitumor activity in FGFR-overexpressing preclinical cancer models - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchhub.com [researchhub.com]
- 8. MTT assay protocol | Abcam [abcam.com]
- 9. merckmillipore.com [merckmillipore.com]
- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. creative-bioarray.com [creative-bioarray.com]
- 12. SRB assay for measuring target cell killing [protocols.io]
- 13. scispace.com [scispace.com]
- 14. The sulphorhodamine (SRB) assay and other approaches to testing plant extracts and derived compounds for activities related to reputed anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Application Notes and Protocols for Cell Viability Assays in BAY1163877 Efficacy Testing]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1191585#cell-viability-assays-for-bay1163877-efficacy-testing]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com

